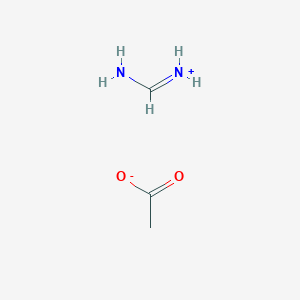
aminomethylideneazanium;acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
aminomethylideneazanium;acetate is an organic compound with the molecular formula C₃H₈N₂O₂. It is commonly used as a reagent in organic synthesis and serves as an intermediate in the preparation of various heterocyclic compounds. This compound is particularly valued for its role in the synthesis of pyrimidines and imidazoles, which are essential components in pharmaceuticals, agricultural chemicals, and dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formamidine acetate can be synthesized through several methods. One common approach involves the reaction of orthoformate trialkyl ester, acetic acid, and ammonia. For instance, heating a mixture of triethyl orthoformate and acetic acid to 130-135°C while introducing ammonia gas yields formamidine acetate . Another method involves the electrochemical reduction of cyanamide in an aqueous acidic electrolyte, which is a more sustainable and cost-efficient process .
Industrial Production Methods
In industrial settings, formamidine acetate is often produced by reacting orthoformate triethyl ester, acetic acid, and ammonia. This method is preferred due to its relatively high yield and efficiency. The reaction typically occurs at elevated temperatures, and the product is isolated by distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Formamidine acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with phenol derivatives to form formylated products.
Condensation Reactions: It is used as a condensing agent in the synthesis of pyrimidine and imidazole heterocycles.
Common Reagents and Conditions
Substitution Reactions: Acetic anhydride is commonly used as a reagent in the formylation of phenol derivatives with formamidine acetate.
Condensation Reactions: The compound reacts with aniline derivatives and ethyl orthoformate in the presence of an acid catalyst to form formamidines.
Major Products
Wissenschaftliche Forschungsanwendungen
Formamidine acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which formamidine acetate exerts its effects involves its role as a reagent in various chemical reactions. In the synthesis of heterocyclic compounds, it acts as a condensing agent, facilitating the formation of carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized .
Vergleich Mit ähnlichen Verbindungen
Formamidine acetate can be compared with other similar compounds such as:
Formamidine hydrochloride: Used in similar synthetic applications but differs in its solubility and reactivity.
Formamidine sulfate: Another variant used in organic synthesis with distinct properties and applications.
Formamidine acetate is unique due to its specific reactivity and the types of products it can form, particularly in the synthesis of pyrimidines and imidazoles .
Eigenschaften
Molekularformel |
C3H8N2O2 |
|---|---|
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
aminomethylideneazanium;acetate |
InChI |
InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3) |
InChI-Schlüssel |
XPOLVIIHTDKJRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[O-].C(=[NH2+])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















